3-Furyl-(2-methoxyphenyl)methanol

Description

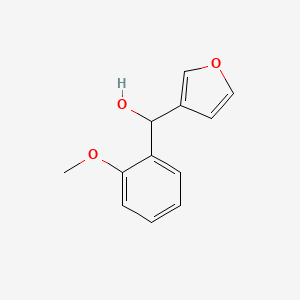

3-Furyl-(2-methoxyphenyl)methanol is a secondary alcohol featuring a furan ring attached to a 2-methoxyphenyl group via a hydroxymethyl bridge. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 218.22 g/mol. The compound’s structure combines aromatic (furan and methoxyphenyl) and alcohol functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

furan-3-yl-(2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRTYOLYYSJETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furyl-(2-methoxyphenyl)methanol typically involves the reaction of 3-furylmethanol with 2-methoxybenzaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Furyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-Furyl-(2-methoxyphenyl)methanol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-Furyl-(2-methoxyphenyl)methanol with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₃ | 218.22 | 2-methoxyphenyl, furan | Ortho-methoxy, primary alcohol |

| 3-Furyl-(3-methoxyphenyl)methanol | C₁₂H₁₂O₃ | 218.22 | 3-methoxyphenyl, furan | Para-methoxy, positional isomer |

| 3-Furyl-(3-isopropoxyphenyl)methanol | C₁₄H₁₆O₃ | 232.27 | 3-isopropoxyphenyl, furan | Bulkier alkoxy group |

| (2-Fluoro-3-methoxyphenyl)(phenyl)methanol | C₁₄H₁₃FO₂ | 248.25 | 2-fluoro-3-methoxyphenyl, phenyl | Fluorine substituent, increased polarity |

| [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | C₁₇H₂₀O₃ | 272.34 | 3-phenylpropoxy, 3-methoxy | Extended alkoxy chain |

| JWH-250 (ethanone derivative) | C₂₁H₂₃NO₂ | 329.42 | 2-methoxyphenyl, pentylindole | Cannabinoid receptor agonist |

Key Differences and Implications

Positional Isomerism

- This compound vs. 3-Furyl-(3-methoxyphenyl)methanol: The ortho-methoxy group in the former introduces steric hindrance near the hydroxymethyl group, reducing solubility in polar solvents compared to the para-substituted isomer. However, the ortho configuration may enhance hydrogen bonding with target proteins in pharmacological contexts .

Substituent Effects

- 3-Furyl-(3-isopropoxyphenyl)methanol: The isopropoxy group increases hydrophobicity (logP ≈ 2.8 vs.

- (2-Fluoro-3-methoxyphenyl)(phenyl)methanol: Fluorine’s electronegativity enhances polarity and metabolic stability, making this compound more resistant to oxidative degradation compared to non-fluorinated analogs .

Extended Functional Groups

- [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol: The 3-phenylpropoxy chain significantly increases molecular weight (272.34 g/mol) and lipophilicity, which may hinder blood-brain barrier penetration but improve binding to lipophilic receptors .

- JWH-250: While sharing the 2-methoxyphenyl group, JWH-250’s indole and pentyl side chain confer potent cannabinoid receptor activity (EC₅₀ ≈ 1 nM at CB1), a feature absent in furyl methanol derivatives due to structural dissimilarity .

Biological Activity

3-Furyl-(2-methoxyphenyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of both a furan ring and a methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological properties, making it a valuable compound for various applications in medicinal chemistry and biology.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves the inhibition of essential metabolic pathways in microbial cells.

Case Study: Antimicrobial Testing

- Pathogens Tested: Staphylococcus aureus, Escherichia coli, Candida albicans

- Methodology: Disk diffusion method to assess inhibition zones.

- Results: Significant inhibition observed against S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 10 |

| Candida albicans | 75 | 12 |

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Research Findings:

- Assay Used: DPPH radical scavenging assay.

- Results: Exhibited a scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism.

- Free Radical Scavenging: Its structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Furylmethanol | Lacks methoxyphenyl group | Moderate antimicrobial activity |

| 2-Methoxybenzyl alcohol | Lacks furan ring | Low antioxidant activity |

| Furfuryl alcohol | Contains furan ring | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.